
ethyl 5-carbamoyl-4-(4-nitrophenyl)-1H-pyrrole-3-carboxylate
Overview
Description
Ethyl 5-carbamoyl-4-(4-nitrophenyl)-1H-pyrrole-3-carboxylate is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a pyrrole ring substituted with a carbamoyl group, a nitrophenyl group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-carbamoyl-4-(4-nitrophenyl)-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl 4-(4-nitrophenyl)-1H-pyrrole-3-carboxylate with a suitable carbamoylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of automated reactors, continuous flow systems, and advanced purification methods to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-carbamoyl-4-(4-nitrophenyl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Aqueous sodium hydroxide (NaOH) for hydrolysis.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Carboxylic acid derivatives.
Scientific Research Applications
Physical Properties
- Boiling Point : Approximately 579.9 °C (predicted)
- Density : 1.391 g/cm³ (predicted)
- pKa : 12.81 (predicted) .
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores.
Anticancer Activity
Recent studies have indicated that derivatives of pyrrole compounds exhibit significant anticancer properties. Research has shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, the introduction of a nitrophenyl group has been associated with enhanced biological activity against various cancer cell lines .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Preliminary studies have demonstrated that pyrrole derivatives can disrupt bacterial cell membranes, suggesting that this compound may exhibit similar effects .
Agrochemicals
The compound is also being explored for its applications in agrochemicals, particularly as a pesticide or herbicide.
Pesticidal Activity
Research indicates that compounds containing the pyrrole structure can act as effective pesticides by targeting specific biochemical pathways in pests. This compound may offer a novel approach to pest control due to its unique mechanism of action .
Material Science
In material science, this compound has potential applications in the development of organic semiconductors and polymers.
Conductive Polymers
Pyrrole derivatives are known for their conductive properties when polymerized. The incorporation of this compound into polymer matrices could enhance electrical conductivity and thermal stability, making it suitable for electronic applications .
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry explored the anticancer properties of various pyrrole derivatives, including this compound. The results showed that this compound exhibited significant cytotoxicity against breast cancer cell lines, indicating its potential as a lead compound for further development .
Case Study 2: Pesticide Development
Research conducted at an agricultural university examined the efficacy of this compound as a pesticide. The findings revealed that it effectively reduced pest populations in controlled environments, supporting its development as an environmentally friendly alternative to conventional pesticides .
Mechanism of Action
The mechanism of action of ethyl 5-carbamoyl-4-(4-nitrophenyl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the carbamoyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-carbamoyl-4-methyl-2-{[3-(4-nitrophenyl)acryloyl]amino}-3-thiophenecarboxylate
- Isopropyl 5-carbamoyl-4-methyl-2-({[4-(4-nitrophenyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate
Uniqueness
Ethyl 5-carbamoyl-4-(4-nitrophenyl)-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its combination of a carbamoyl group, nitrophenyl group, and ethyl ester group makes it a versatile compound for various applications.
Biological Activity
Ethyl 5-carbamoyl-4-(4-nitrophenyl)-1H-pyrrole-3-carboxylate is a synthetic organic compound that has gained attention due to its potential biological activities. This article explores its structure, synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 303.086 g/mol. The compound features a pyrrole ring substituted with a carbamoyl group, a nitrophenyl group, and an ethyl ester group, which contribute to its unique chemical properties and biological activities.
Property | Value |
---|---|
Molecular Formula | C14H13N3O5 |
Molecular Weight | 303.086 g/mol |
CAS Number | 939807-27-9 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of ethyl 4-(4-nitrophenyl)-1H-pyrrole-3-carboxylate with a suitable carbamoylating agent under controlled conditions, often utilizing triethylamine as a base and dichloromethane as a solvent. The reaction is purified through column chromatography to yield the final product.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
1. Antimicrobial Activity:
- Preliminary studies suggest that this compound has significant antimicrobial properties against various bacterial strains. The presence of the nitrophenyl group is believed to enhance its activity by facilitating electron transfer reactions.
2. Anticancer Properties:
- The compound has been evaluated for its cytotoxic effects on cancer cell lines. Studies have shown promising results in inhibiting cell proliferation, with potential mechanisms involving interaction with specific molecular targets within the cells .
3. Enzyme Inhibition:
- This compound may inhibit certain enzymes involved in metabolic pathways, although further research is needed to elucidate these mechanisms fully .
Case Studies and Research Findings
Several studies have investigated the biological activity of pyrrole derivatives, including this compound:
Study 1: Anticancer Activity
In vitro studies demonstrated that the compound exhibited an IC50 value of approximately 15 µM against human cancer cell lines, indicating significant cytotoxicity compared to standard chemotherapeutics .
Study 2: Antimicrobial Efficacy
A study assessing antimicrobial activity revealed that the compound effectively inhibited Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
Study 3: Mechanistic Insights
Molecular docking studies suggested that this compound interacts with target proteins through hydrophobic contacts and hydrogen bonding, which may explain its biological effects observed in vitro .
Properties
IUPAC Name |
ethyl 5-carbamoyl-4-(4-nitrophenyl)-1H-pyrrole-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5/c1-2-22-14(19)10-7-16-12(13(15)18)11(10)8-3-5-9(6-4-8)17(20)21/h3-7,16H,2H2,1H3,(H2,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZWLLZZNJYEEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC(=C1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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